molecular formula C8H8ClNO3 B6341309 Methyl 5-chloro-2-methoxypyridine-4-carboxylate CAS No. 944838-09-9

Methyl 5-chloro-2-methoxypyridine-4-carboxylate

Cat. No.: B6341309
CAS No.: 944838-09-9
M. Wt: 201.61 g/mol
InChI Key: UJLVOPOTFPPXSX-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-methoxypyridine-4-carboxylate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-chloro-2-methoxypyridine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-methoxypyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-2-methoxypyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-chloro-2-methoxypyridine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-methoxypyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of certain enzymes or receptors. The compound’s structure allows it to interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, thereby influencing biological pathways .

Comparison with Similar Compounds

  • Methyl 4-chloro-5-methoxypyridine-2-carboxylate
  • 2-Chloro-4-methoxypyridine
  • 2-Chloro-5-methylpyridine

Comparison: Methyl 5-chloro-2-methoxypyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 5-chloro-2-methoxypyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-7-3-5(8(11)13-2)6(9)4-10-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLVOPOTFPPXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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